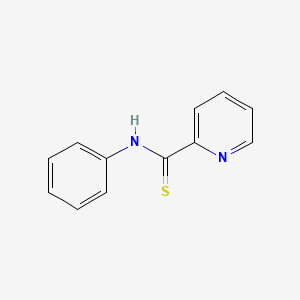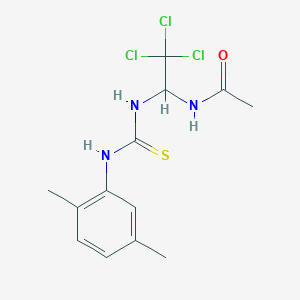
N-phenyl-2-pyridinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-fenil-2-piridincarbotioamida es un compuesto que ha despertado interés debido a sus diversas aplicaciones en química medicinal y ciencia de materiales. Este compuesto se caracteriza por la presencia de un grupo fenilo unido a un anillo de piridina a través de un enlace carbotioamida. Su estructura única le permite interactuar con diversos objetivos biológicos, lo que lo convierte en una molécula valiosa en el descubrimiento y desarrollo de fármacos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-fenil-2-piridincarbotioamida generalmente implica la reacción de N-anilina sustituida con azufre y sulfuro de sodio en 2-picolina en condiciones de reflujo. La reacción se lleva a cabo a 135 °C durante 48 horas . Este método asegura la formación del producto deseado con alto rendimiento y pureza.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para N-fenil-2-piridincarbotioamida no están ampliamente documentados, el enfoque general implica escalar la síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de solventes de grado industrial y el empleo de reactores de flujo continuo para mejorar la eficiencia y el rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
La N-fenil-2-piridincarbotioamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo carbotioamida en una amina.
Sustitución: Los anillos de fenilo y piridina pueden sufrir reacciones de sustitución electrófila y nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.
Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y nucleófilos en diversas condiciones.
Principales productos formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Aminas.
Sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
La N-fenil-2-piridincarbotioamida tiene varias aplicaciones en investigación científica:
Mecanismo De Acción
El mecanismo de acción de la N-fenil-2-piridincarbotioamida, particularmente en su papel como agente anticancerígeno, implica su interacción con las proteínas histonas. El compuesto forma aductos en las cadenas laterales de histidina en la superficie del nucleosoma y dentro del núcleo del nucleosoma, interfiriendo con la actividad de la cromatina y ejerciendo así sus efectos antiproliferativos .
Comparación Con Compuestos Similares
Compuestos similares
- N-(4-hidroxifenil)-2-piridincarbotioamida
- N-(4-fluorofenil)-2-piridincarbotioamida
- N-(2,4,6-trimetilfenil)-2-piridincarbotioamida
Unicidad
La N-fenil-2-piridincarbotioamida se destaca por su alta lipofilia y su pequeño tamaño, lo que contribuye a su efectividad como agente anticancerígeno. Su estabilidad en condiciones ácidas y su baja reactividad frente a nucleófilos biológicos la hacen adecuada para la administración oral .
Propiedades
Número CAS |
13225-84-8 |
|---|---|
Fórmula molecular |
C12H10N2S |
Peso molecular |
214.29 g/mol |
Nombre IUPAC |
N-phenylpyridine-2-carbothioamide |
InChI |
InChI=1S/C12H10N2S/c15-12(11-8-4-5-9-13-11)14-10-6-2-1-3-7-10/h1-9H,(H,14,15) |
Clave InChI |
HOMILEBHBIPJEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B11711511.png)

![2-phenyl-N-(2,2,2-trichloro-1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711517.png)
![N-(2,4-Dinitrophenyl)-4-(2-{4-[(2,4-dinitrophenyl)carbamoyl]phenyl}-1,1,1,3,3,3-hexafluoropropan-2-YL)benzamide](/img/structure/B11711519.png)
![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-nitrobenzamide](/img/structure/B11711523.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B11711525.png)


![Ethyl 2-[({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11711568.png)
![N-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11711572.png)
![1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol](/img/structure/B11711576.png)

![3-ethyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B11711589.png)

